N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex chemical compound with potential applications across various fields, including chemistry, biology, and medicine. This compound features a unique structure that integrates multiple functional groups, including a thienopyrimidine moiety, a trifluoromethyl group, and a nicotinamide backbone, making it an interesting target for synthetic and application-oriented research.
Mechanism of Action
Mode of Action
It has been reported that the compound exhibits activity as a fungicide . This suggests that it may interact with targets in fungal pathogens, leading to their inhibition or death.
Biochemical Pathways
Given its fungicidal activity , it is likely that it interferes with essential biochemical processes in fungi, such as cell wall synthesis, protein synthesis, or DNA replication. The downstream effects of these interactions could include the disruption of fungal growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. As a fungicide , the compound’s action likely results in the death of fungal cells, thereby controlling fungal pathogens in plants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity. For instance, certain environmental conditions might enhance or inhibit the compound’s fungicidal activity
, much is still unknown about its targets, mode of action, affected biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action
: WO2017091627 - Fungicidal compositions containing derivatives of 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine.
Biochemical Analysis
Biochemical Properties
It is known that this compound exhibits activity as a fungicide , suggesting that it may interact with certain enzymes, proteins, and other biomolecules involved in fungal growth and development.
Cellular Effects
Given its fungicidal activity , it is likely that this compound influences cell function in fungi, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps. The process begins with the construction of the thienopyrimidine core, usually through a cyclization reaction involving thiophene derivatives and amino-substituted pyrimidine precursors. Subsequent steps include the introduction of the 2,4-dioxo functionalities under controlled oxidation conditions. The nicotinamide moiety is then coupled with the core structure using appropriate coupling reagents and conditions to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would require optimization of each reaction step to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency. Scale-up procedures might involve continuous flow techniques to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the thienopyrimidine moiety, leading to further functionalization.
Reduction: : Reduction reactions can modify the oxidation state of the 2,4-dioxo groups.
Substitution: : The compound may undergo substitution reactions, particularly at the trifluoromethyl group and nicotinamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Substitution reactions often employ halogenating agents and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions are often functionalized derivatives of the original compound, which may exhibit altered chemical and biological properties.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been explored in various scientific domains, including:
Chemistry: : As a building block for the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized as an intermediate in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: : Compounds featuring the nicotinamide moiety, such as nicotinamide riboside, exhibit similar structural features but differ in functional groups and biological activity.
Thienopyrimidine Derivatives: : Thienopyrimidine-based compounds share the core structure but may vary in substituents and application areas.
Uniqueness
What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide apart is the combination of the trifluoromethyl group and the 2,4-dioxo functionalities, which confer unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3S/c16-15(17,18)10-2-1-8(7-20-10)12(23)19-4-5-22-13(24)11-9(3-6-26-11)21-14(22)25/h1-3,6-7H,4-5H2,(H,19,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJRIWWKAPSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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